molecular formula C18H25N5O2 B7593009 3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol

3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol

Cat. No. B7593009
M. Wt: 343.4 g/mol
InChI Key: JNQAERIDWOMKEP-UHFFFAOYSA-N
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Description

3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol has potential applications in medicinal chemistry. It has been reported to have anti-inflammatory and analgesic properties, and has been studied for its potential use in the treatment of pain and inflammation. It has also been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol is not fully understood. However, it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are associated with inflammation and pain. It has also been reported to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have reported that 3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol can reduce inflammation and pain in animal models. It has also been reported to have neuroprotective effects in animal models of neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol in lab experiments is its potential as a therapeutic agent for pain and inflammation. It may also have potential as a therapeutic agent for neurological disorders. However, a limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on 3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol. One direction is to further investigate its potential as a therapeutic agent for pain and inflammation, and to explore its mechanism of action in more detail. Another direction is to investigate its potential as a therapeutic agent for neurological disorders, and to explore its neuroprotective effects in more detail. Additionally, further studies are needed to optimize the synthesis method of this compound and to improve its yield and purity.

Synthesis Methods

The synthesis of 3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol involves a multi-step process. The starting materials include 3-methyl-1-(pyridazin-3-yl)-1H-pyrazole and 3-azaspiro[5.5]undecane-1,5-dione. The reaction involves the formation of a spirocyclic intermediate, which is then reduced to form the final product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.

properties

IUPAC Name

3-ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-3-25-15-12-14(24)18(15)7-10-22(11-8-18)16-4-5-17(20-19-16)23-9-6-13(2)21-23/h4-6,9,14-15,24H,3,7-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQAERIDWOMKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol

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